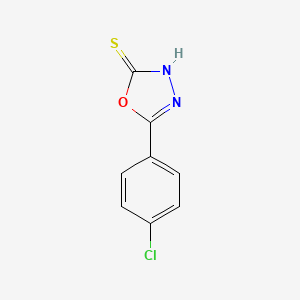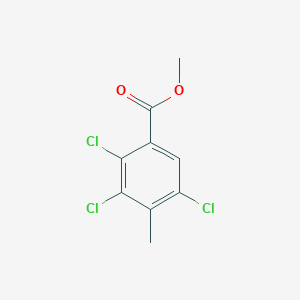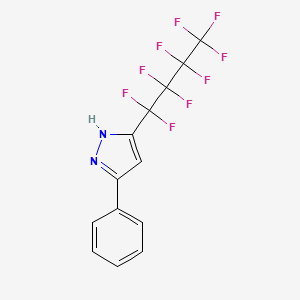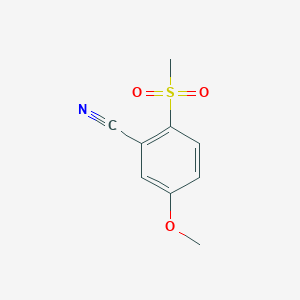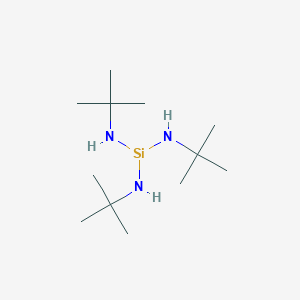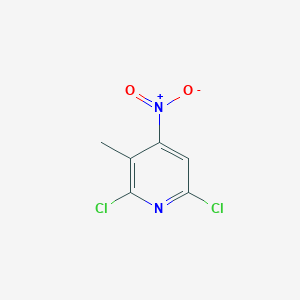
5-Fluoroorotic acid monohydrate
Übersicht
Beschreibung
5-Fluoroorotic acid (5FOA) is a fluorinated derivative of the pyrimidine precursor orotic acid . It is used in yeast genetics to select for the absence of the URA3 gene, which encodes the enzyme for the decarboxylation of 5-fluoroorotic acid to 5-fluorouracil, a toxic metabolite . It has also been used in diatom selection .
Molecular Structure Analysis
The molecular formula of 5-Fluoroorotic acid monohydrate is C5H3FN2O4 . The molar mass is 174.087 g·mol−1 . The IUPAC name is 5-Fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid .Chemical Reactions Analysis
5-Fluoroorotic acid (5FOA) inhibits cell growth in numerous organisms that utilize orotic acid as a source of the pyrimidine ring . 5FOA is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate .Physical And Chemical Properties Analysis
5-Fluoroorotic acid monohydrate is a solid substance . It has a melting point of 278°C (dec.) (lit.) . It is soluble in 4 M NH4OH at 50 mg/mL, forming a clear, faintly yellow solution . It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Detection of URA3 Gene Expression in Yeast
5-Fluoroorotic acid monohydrate is used in yeast molecular genetics to detect the expression of the URA3 gene, which encodes orotine-5’-monophosphate (OMP) dicarboxylase . Yeasts with an active URA3 gene convert 5-FOA to fluorodeoxyuridine, which is toxic to cells .
Construction of Yeast 2-Hybrid Libraries
This compound is also used in the construction of yeast 2-hybrid libraries . The yeast two-hybrid system is a molecular biology technique used to discover protein-protein interactions .
Gene Replacement in Yeast Genetics
5-Fluoroorotic acid monohydrate is used in other areas of yeast genetics, including gene replacement . This is a method used to introduce mutations into the yeast genome .
Analysis of Transposable Genetic Elements
It is also used in the analysis of transposable genetic elements in yeast . Transposable elements are DNA sequences that can change their position within the genome .
Identification of Gene Mutation
5-Fluoroorotic acid monohydrate is used in the identification of gene mutations in yeast . This helps researchers understand the function of specific genes and their role in disease .
Curing Yeast Strains of Plasmids
5-FOA is used in curing yeast strains of plasmids . This process removes plasmids from yeast cells, which can be useful in genetic studies .
Plasmid Shuffling
5-FOA is used in plasmid shuffling, a technique used to replace one plasmid with another in yeast cells . This can be useful in studying the effects of different genes or gene variants .
Selection of Orotidine-5’-Phosphate Decarboxylase Mutants
5-FOA is used in the selection of orotidine-5’-phosphate decarboxylase (OMPdecase) mutants of Saccharomyces cerevisiae . This enzyme is involved in the synthesis of pyrimidine ribonucleotides, and mutants can provide insights into its function .
Wirkmechanismus
Target of Action
The primary target of 5-Fluoroorotic acid monohydrate is the URA3 gene . This gene encodes the enzyme orotidine-5’-phosphate decarboxylase (OMP decarboxylase) . The enzyme plays a crucial role in the synthesis of pyrimidine rings, which are essential components of nucleic acids .
Mode of Action
5-Fluoroorotic acid monohydrate interacts with its target by being converted into a toxic metabolite. In the presence of the URA3 gene, 5-Fluoroorotic acid is converted to fluoroorotidine monophosphate and subsequently decarboxylated to form 5-fluorouridine monophosphate . This conversion process results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Biochemical Pathways
The biochemical pathway affected by 5-Fluoroorotic acid monohydrate involves the conversion of orotic acid to uridine monophosphate (UMP), a key step in the synthesis of pyrimidine nucleotides. The compound inhibits this pathway by being converted into a toxic metabolite in the presence of the URA3 gene . This results in the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring .
Pharmacokinetics
It is known that the compound is very soluble in dmso This suggests that it may have good bioavailability when administered in a suitable solvent
Result of Action
The result of the action of 5-Fluoroorotic acid monohydrate is the inhibition of cell growth in organisms that utilize orotic acid as a source of the pyrimidine ring . This is due to the conversion of the compound into a toxic metabolite in the presence of the URA3 gene . This makes it especially useful for the selection and identification of mutant yeast strains .
Action Environment
The action of 5-Fluoroorotic acid monohydrate can be influenced by environmental factors such as pH and temperature. For instance, the compound’s selective toxicity is destroyed at pH levels above 4.5 . Furthermore, the compound is stable at high temperatures, such as boiling and autoclaving . Therefore, the compound’s action, efficacy, and stability can be influenced by the environmental conditions in which it is used.
Safety and Hazards
5-Fluoroorotic acid monohydrate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-fluoro-2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4.H2O/c6-1-2(4(10)11)7-5(12)8-3(1)9;/h(H,10,11)(H2,7,8,9,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRRYMGPWQCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(=O)O)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroorotic acid monohydrate | |
CAS RN |
220141-70-8 | |
| Record name | 5-Fluoroorotic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



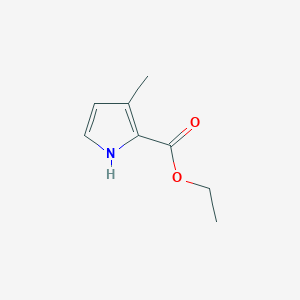
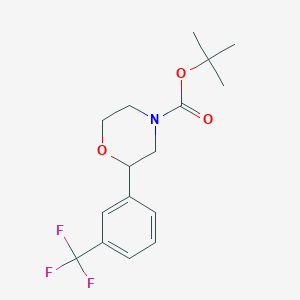
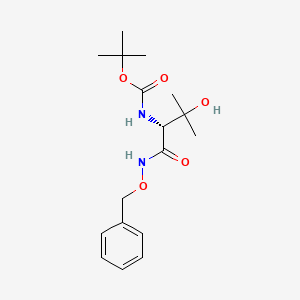
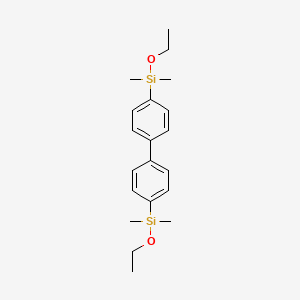
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

